2'-S-Ethyl-2'-thiouridine
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Overview
Description
2’-S-Ethyl-2’-thiouridine is a modified nucleoside that features a sulfur atom replacing the oxygen atom at the 2’ position of uridine, along with an ethyl group attached to the sulfur. This compound is part of a broader class of thiolated nucleosides, which are known for their unique chemical properties and biological significance. Thiolated nucleosides, including 2’-S-Ethyl-2’-thiouridine, play crucial roles in various biological processes, particularly in the stabilization of RNA structures and the enhancement of RNA functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-S-Ethyl-2’-thiouridine typically involves the thiolation of uridine at the 2’ position, followed by the introduction of an ethyl group. One common method includes the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom. The ethylation step can be achieved using ethyl iodide or ethyl bromide under basic conditions .
Industrial Production Methods: While specific industrial production methods for 2’-S-Ethyl-2’-thiouridine are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reagents and conditions. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2’-S-Ethyl-2’-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: DTT, NaBH4
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various alkylated or arylated thiouridines
Scientific Research Applications
2’-S-Ethyl-2’-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Plays a role in the study of RNA modifications and their effects on RNA structure and function.
Mechanism of Action
The mechanism by which 2’-S-Ethyl-2’-thiouridine exerts its effects involves the stabilization of RNA structures through enhanced base-pairing interactions. The sulfur atom at the 2’ position increases the rigidity of the nucleoside, promoting a more stable RNA conformation. This stabilization can enhance the fidelity of RNA transcription and translation processes, making it a valuable tool in molecular biology research .
Comparison with Similar Compounds
2-Thiouridine: Similar to 2’-S-Ethyl-2’-thiouridine but lacks the ethyl group. It is known for stabilizing U:A base pairs and destabilizing U:G wobble pairs.
4-Thiouridine: Thiolated at the 4’ position instead of the 2’ position.
Uniqueness: 2’-S-Ethyl-2’-thiouridine is unique due to the presence of both the sulfur atom and the ethyl group, which confer distinct chemical properties and biological activities. The combination of these modifications enhances the compound’s ability to stabilize RNA structures and modulate RNA-related processes, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
83087-97-2 |
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Molecular Formula |
C11H16N2O5S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-ethylsulfanyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5S/c1-2-19-9-8(16)6(5-14)18-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
CRKUWVCPWCOBRX-PEBGCTIMSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Canonical SMILES |
CCSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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